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Compound of Interest

Compound Name: 2-Isothiocyanato-6-methylpyridine

CAS No.: 52648-44-9

Cat. No.: B1506062 Get Quote

Executive Summary
This guide details the utility of 2-Isothiocyanato-6-methylpyridine (2-ITC-6-MePy) as a

specialized heterobifunctional reagent for covalent protein modification. Unlike standard phenyl

isothiocyanates (e.g., PITC used in Edman degradation), the incorporation of the 6-

methylpyridine moiety introduces a unique chemical handle capable of pH-dependent

ionization, metal coordination, and pi-stacking interactions.

This protocol focuses on the chemoselective labeling of solvent-exposed Lysine residues (ε-

amine) and the N-terminus (α-amine) under physiological to slightly alkaline conditions. The

resulting thiourea linkage is chemically stable, making this reagent ideal for introducing

pyridine-based affinity tags, fragment-based drug discovery (covalent tethering), and

modulating protein surface properties.

Chemical Mechanism & Rationale[1][2][3]
The Reagent Profile[4][5][6]
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CAS: 52648-44-9[1]
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Molecular Weight: 150.20 g/mol

Reactive Group: Isothiocyanate (-N=C=S)[2]

Functional Handle: 6-Methylpyridine (Picoline)

Reaction Chemistry
The isothiocyanate group is an electrophile that reacts primarily with nucleophilic amines.

Lysine Modification: The ε-amino group of lysine (pKa ~10.5) attacks the central carbon of

the isothiocyanate.

N-Terminal Modification: The α-amino group (pKa ~7.6–8.0) is often more reactive at neutral

pH due to a higher fraction of the unprotonated amine.

Product: A stable N,N'-disubstituted thiourea.

Why the 6-Methylpyridine group?

Steric Tuning: The methyl group at the 6-position provides steric bulk near the modification

site, which can restrict conformational freedom and protect the thiourea linkage from

enzymatic hydrolysis.

Metal Coordination: The pyridine nitrogen (N1) remains available for coordination chemistry

(e.g., binding Ni²⁺ or Cu²⁺), serving as a weak chelator for affinity purification or structural

studies.

Solubility: The pyridine ring improves the aqueous solubility of the reagent compared to

hydrophobic phenyl-ITCs.
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Figure 1: Mechanism of amine-selective conjugation forming a stable thiourea linkage.

Experimental Protocol
Materials Required

Component Specification Notes

Reagent
2-Isothiocyanato-6-

methylpyridine

Store at 4°C under inert gas.

Hygroscopic.

Buffer A
0.1 M Sodium

Carbonate/Bicarbonate, pH 9.0

Optimal for Lysine labeling.

Avoid amine buffers (Tris,

Glycine).

Buffer B
PBS (Phosphate Buffered

Saline), pH 7.4

For N-terminal selective

labeling.

Solvent Anhydrous DMSO or DMF Reagent stock solution.

Purification
Zeba™ Spin Desalting

Columns (7K MWCO)

Or dialysis cassettes for larger

volumes.

Preparation of Stock Solutions
Protein Prep: Buffer exchange the target protein into Buffer A (for max labeling) or Buffer B

(for N-term specificity). Concentration should be 1–5 mg/mL.

Reagent Stock: Dissolve 2-ITC-6-MePy in anhydrous DMSO to a concentration of 50 mM.

Critical: Prepare immediately before use. ITCs can hydrolyze slowly in wet solvents.

Conjugation Workflow
Molar Ratio Calculation:

For standard labeling: Use a 10-20 fold molar excess of reagent over protein.

For site-selective (N-term): Use a 3-5 fold molar excess at pH 7.4.
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Incubation:

Add the calculated volume of Reagent Stock to the protein solution.

Ensure final DMSO concentration is < 5% (v/v) to prevent protein denaturation.

Incubate at Room Temperature (20-25°C) for 2 to 4 hours with gentle agitation.

Note: Overnight incubation at 4°C is an alternative for temperature-sensitive proteins.

Quenching (Optional): Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench

unreacted ITC. Incubate for 15 mins.

Purification:

Apply reaction mixture to a pre-equilibrated Desalting Column (e.g., PD-10 or Zeba Spin).

Elute with storage buffer (e.g., PBS). This removes free reagent and hydrolysis

byproducts.

Workflow Diagram
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1. Solubilization
Dissolve 2-ITC-6-MePy in DMSO (50mM)

2. Activation
Mix with Protein in Carbonate Buffer (pH 9.0)

3. Incubation
2-4 Hours @ RT (Gentle Agitation)

4. Purification
Size Exclusion / Desalting (Remove excess reagent)

5. Validation
LC-MS / UV-Vis

Click to download full resolution via product page

Figure 2: Step-by-step conjugation workflow for protein modification.

Analytical Validation
Mass Spectrometry (LC-MS)
This is the gold standard for validation.

Expected Mass Shift: +150.20 Da per conjugated lysine.

Calculation:
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Interpretation: A distribution of peaks (e.g., +150, +300, +450) indicates heterogeneous

labeling of multiple lysines.

UV-Vis Spectroscopy
The pyridine ring absorbs in the UV range.

Absorbance: The conjugate will show increased absorbance around 260–270 nm

(characteristic of pyridine derivatives) superimposed on the protein's 280 nm peak.

Quantification: If the extinction coefficient of the specific pyridine derivative is known (approx.

), the Degree of Labeling (DOL) can be estimated.

Troubleshooting Guide
Observation Root Cause Corrective Action

Low Labeling Efficiency pH too low
Increase buffer pH to 9.0 to

deprotonate lysines.

Precipitation DMSO concentration too high
Keep DMSO < 5% or add non-

ionic detergent (Tween-20).

Hydrolysis of Reagent Wet DMSO or old stock
Use fresh anhydrous DMSO;

store reagent with desiccant.

Over-labeling (Activity Loss) Reagent excess too high
Reduce molar excess to 5-10x;

reduce reaction time.

Safety & Handling (E-E-A-T)
Toxicity: Isothiocyanates are potent electrophiles and skin sensitizers. They can cause

contact dermatitis and respiratory irritation.

PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Work inside a chemical fume

hood during the solubilization step.

Disposal: Quench excess reagent with an amine-containing waste stream (e.g., Tris buffer)

before disposal in hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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